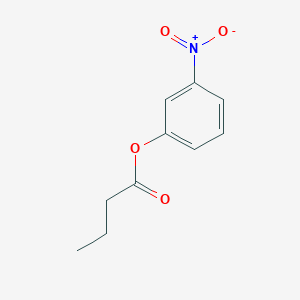

(3-Nitrophenyl) butanoate

説明

(3-Nitrophenyl) butanoate is an ester derived from butanoic acid and 3-nitrophenol, characterized by a phenyl ring substituted with a nitro group (-NO₂) at the meta position (carbon 3) and esterified with a butanoyl chain. Esters with aromatic substituents, such as phenyl groups, often exhibit distinct physicochemical properties compared to alkyl esters, including altered volatility, solubility, and biological activity . The nitro group may further influence electronic properties, stability, and intermolecular interactions, making (3-nitrophenyl) butanoate a compound of interest for comparative analysis with structurally similar esters.

特性

CAS番号 |

14617-97-1 |

|---|---|

分子式 |

C10H11NO4 |

分子量 |

209.2 g/mol |

IUPAC名 |

(3-nitrophenyl) butanoate |

InChI |

InChI=1S/C10H11NO4/c1-2-4-10(12)15-9-6-3-5-8(7-9)11(13)14/h3,5-7H,2,4H2,1H3 |

InChIキー |

RANXQNXWSFGIES-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

正規SMILES |

CCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Esters and Their Structural Features

| Compound | Substituent Type | Key Features |

|---|---|---|

| Butyl butanoate | Alkyl | High volatility; nematicidal activity |

| Methyl butanoate | Alkyl | Lower molecular weight; fruity odor |

| Heptyl butanoate | Alkyl | Longer chain; reduced volatility |

| (3-Nitrophenyl) butanoate | Aromatic (Nitro) | Electron-withdrawing nitro group |

Physicochemical Properties

- Volatility: Alkyl esters like methyl butanoate are highly volatile and contribute to fruity aromas in apples .

- Stability : Nitro-substituted esters may exhibit greater resistance to hydrolysis compared to alkyl esters due to the electron-withdrawing nitro group stabilizing the ester bond.

Environmental and Industrial Relevance

- Off-Flavor Indicators: Butyl butanoate is implicated in off-flavor development in stored apples, with levels fluctuating during storage . Aromatic esters like (3-nitrophenyl) butanoate are less likely to contribute to such issues due to lower volatility.

- Synthetic Utility: Ethyl 3-oxobutanoate serves as a precursor in heterocyclic synthesis (e.g., indole derivatives) . Similarly, (3-nitrophenyl) butanoate could act as a building block for nitroaromatic pharmaceuticals or polymers.

Q & A

Q. What are the recommended laboratory methods for synthesizing (3-Nitrophenyl) butanoate?

The synthesis typically involves esterification of 3-nitrophenol with butanoyl chloride under acid- or base-catalyzed conditions. Key steps include:

- Reagent preparation : Use anhydrous conditions to avoid hydrolysis of the acyl chloride.

- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or NMR spectroscopy to confirm ester bond formation .

- Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Structural validation via -NMR and IR spectroscopy is critical to confirm the absence of unreacted starting materials .

Q. How should researchers characterize the purity and stability of (3-Nitrophenyl) butanoate?

- Chromatographic methods : High-performance liquid chromatography (HPLC) with UV detection (λ ~270–300 nm, typical for nitroaromatic compounds) ensures purity >95% .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, which are critical for storage conditions (e.g., avoid temperatures >100°C) .

- Hydrolysis sensitivity : Test pH-dependent stability in aqueous buffers (e.g., phosphate-buffered saline) to assess suitability for biological assays .

Advanced Research Questions

Q. How does (3-Nitrophenyl) butanoate influence microbial butanoate metabolism in disease models?

Studies using metagenomic sequencing (e.g., PICRUSt2) reveal that butanoate metabolism genes (e.g., bdhB, gctB) are enriched in adenoma tissues, suggesting microbial utilization of butanoate derivatives like (3-nitrophenyl) butanoate as energy sources. Methodological approaches include:

- Functional validation : qRT-PCR on fecal or tissue samples to quantify gene expression levels .

- Metabolite profiling : LC-MS to track butanoate derivatives and downstream products (e.g., acetyl-CoA) in cancer vs. non-cancer tissues .

Contradictions arise in diabetes models, where butanoate metabolism is downregulated, highlighting context-dependent roles .

Q. What computational tools are effective for analyzing (3-Nitrophenyl) butanoate’s metabolic interactions?

- Global sensitivity analysis (GSA) : Used to identify rate-limiting steps in butanoate metabolism pathways (e.g., β-alanine or taurine-hypotaurine subpathways) under infection models. GSA parameters (e.g., Sobol indices) quantify how perturbations in enzyme activity affect metabolite flux .

- Kinetic modeling : Mechanisms for methyl butanoate oxidation (e.g., shock-tube ignition studies) can be adapted to study nitro-substituted analogs in metabolic or combustion contexts .

Q. How can contradictory findings on butanoate’s role in disease be reconciled?

For example:

- Cancer vs. diabetes : Butanoate may act as an oncometabolite in tumors (via acetyl-CoA production ) but be depleted in diabetic frailty due to gut dysbiosis .

- Methodological reconciliation : Cohort-specific factors (e.g., microbiome composition, host genetics) require stratified analysis. Multi-omics integration (metagenomics + metabolomics) can clarify context-specific mechanisms .

Q. What are the challenges in detecting (3-Nitrophenyl) butanoate in biological matrices?

- Sample preparation : Liquid-liquid extraction (e.g., ethyl acetate) or solid-phase extraction (SPE) is needed to isolate the compound from urine or plasma.

- Analytical validation : Confirmatory methods like LC-MS/MS with multiple reaction monitoring (MRM) are essential to distinguish (3-nitrophenyl) butanoate from structural analogs (e.g., 4-nitrophenyl derivatives) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。